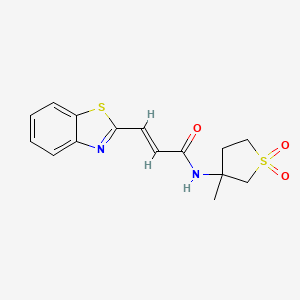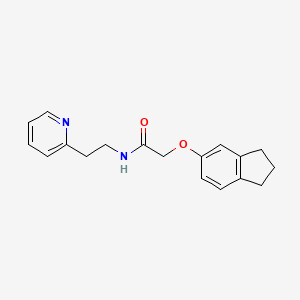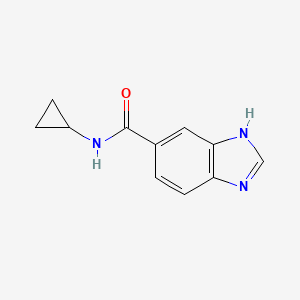
N-(3-fluorophenyl)-4-imidazol-1-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-4-imidazol-1-ylbenzamide, also known as FIIN-3, is a small molecule inhibitor that has been widely studied in recent years. It is a potent and selective inhibitor of fibroblast growth factor receptor (FGFR) kinases, which are involved in the regulation of various cellular processes such as cell proliferation, differentiation, and survival.
Mecanismo De Acción
N-(3-fluorophenyl)-4-imidazol-1-ylbenzamide inhibits FGFR kinases by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream signaling molecules and leads to the inhibition of cell proliferation and survival. N-(3-fluorophenyl)-4-imidazol-1-ylbenzamide is highly selective for FGFR kinases and does not inhibit other receptor tyrosine kinases.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-4-imidazol-1-ylbenzamide has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the phosphorylation of downstream signaling molecules such as ERK and AKT. Physiologically, it inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. In addition, N-(3-fluorophenyl)-4-imidazol-1-ylbenzamide has been shown to inhibit angiogenesis and to promote wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-fluorophenyl)-4-imidazol-1-ylbenzamide has several advantages for lab experiments. It is highly selective for FGFR kinases and does not inhibit other receptor tyrosine kinases. It is also potent and has been shown to inhibit the growth of cancer cells in vitro and in vivo. However, N-(3-fluorophenyl)-4-imidazol-1-ylbenzamide has some limitations. It is not water-soluble and must be dissolved in DMSO or other organic solvents. It also has a short half-life in vivo, which limits its use in animal studies.
Direcciones Futuras
There are several future directions for the study of N-(3-fluorophenyl)-4-imidazol-1-ylbenzamide. One direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to study its role in embryonic development and wound healing. In addition, the development of more potent and selective FGFR kinase inhibitors is an ongoing area of research.
Métodos De Síntesis
The synthesis of N-(3-fluorophenyl)-4-imidazol-1-ylbenzamide involves a series of chemical reactions. The starting material is 3-fluoroaniline, which is reacted with 4-bromo-1H-imidazole to form 3-fluoro-4-(1H-imidazol-1-yl)aniline. This intermediate is then reacted with 4-chlorobenzoyl chloride to form the final product, N-(3-fluorophenyl)-4-imidazol-1-ylbenzamide. The synthesis of N-(3-fluorophenyl)-4-imidazol-1-ylbenzamide has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-4-imidazol-1-ylbenzamide has been extensively studied in various scientific research fields. It has been used as a tool compound to investigate the role of FGFR kinases in cancer and other diseases. N-(3-fluorophenyl)-4-imidazol-1-ylbenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy. It has also been used to study the role of FGFR kinases in embryonic development, wound healing, and angiogenesis.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-4-imidazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O/c17-13-2-1-3-14(10-13)19-16(21)12-4-6-15(7-5-12)20-9-8-18-11-20/h1-11H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLNGAXAOSHMNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydroindol-1-yl(imidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470304.png)
![4-[3-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-oxopropyl]-1,4-benzoxazin-3-one](/img/structure/B7470312.png)



![N-(2-bromophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide](/img/structure/B7470341.png)
![1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7470354.png)

![1-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]pyrrolidin-2-one](/img/structure/B7470375.png)
![3,4-dihydro-1H-isoquinolin-2-yl-(5-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470381.png)
![2-[4-(1-Methylimidazol-2-yl)piperazine-1-carbonyl]chromen-4-one](/img/structure/B7470385.png)
![1-[(1-Butyltetrazol-5-yl)methyl]-2-methylbenzimidazole](/img/structure/B7470393.png)

![2-(1-Adamantyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B7470397.png)